1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrazoline derivative that has been synthesized using different methods.
Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives, such as the compound , have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibiotics.
Anticancer Activity
Quinoxaline derivatives have also been studied for their anticancer properties . They could potentially be used in the development of new cancer treatments.
Anticonvulsant Activity
These compounds have shown anticonvulsant activity , suggesting they could be used in the treatment of conditions like epilepsy.
Antituberculosis Activity
Quinoxaline derivatives have been found to have antituberculosis activity . This could make them useful in the fight against tuberculosis.
Antimalarial Activity
The antimalarial activity of quinoxaline derivatives has been studied , indicating a potential use in the treatment of malaria.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory activity , which could make them useful in the treatment of various inflammatory diseases.
Fluorescence Properties
1,3,5-trisubstituted-1H-pyrazoles, a class of compounds that includes the one you’re asking about, have been found to have excellent fluorescence properties . This could make them useful in a variety of applications, including as photoluminescent materials and as fluorescent probes .
Metal Ion Detection
Some of these compounds, such as compound 5i mentioned in the research, have been used as metal ion fluorescent probes with excellent selectivity for Ag+ detection .
properties
IUPAC Name |
1-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLWNEMLBBHRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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